2-(Ethyl-isopropyl-amino)-ethanol
Description
Chemical Name: 2-(Ethyl-isopropyl-amino)-ethanol IUPAC Name: 2-(Ethylisopropylamino)ethanol CAS Registry Number: 2893-61-0 Molecular Formula: C₇H₁₇NO Synonyms: N-Ethyl-N-isopropylaminoethane-2-ol, 2-[Ethyl(1-methylethyl)amino]ethanol Regulatory Status: Listed under Schedule 2B11 (HS Code: 2922.19) .
This compound is a secondary amino alcohol characterized by an ethyl and isopropyl group attached to the nitrogen atom of the ethanolamine backbone. It is likely used as an intermediate in pharmaceuticals or agrochemicals, given its regulatory classification .
Properties
IUPAC Name |
2-[ethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-6-9)7(2)3/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCCMFEBPRZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(Ethyl-isopropyl-amino)-ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is utilized in the production of surfactants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(ethyl-isopropyl-amino)-ethanol exerts its effects depends on its specific application. In biochemical assays, it may act as a nucleophile, interacting with electrophilic centers in enzymes. In drug synthesis, it may undergo various chemical transformations to produce active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: It may target specific enzymes involved in metabolic pathways.
Receptors: It can interact with receptors in biological systems, influencing signaling pathways.
Comparison with Similar Compounds
Research Findings and Functional Data
- Spectroscopic Analysis: 2-(Diisopropylamino)ethanol has been characterized via FTIR and Raman spectroscopy, with composite spectra generated at varying path lengths (4.30–990 μm) using KBr cells .
Biological Activity
2-(Ethyl-isopropyl-amino)-ethanol, a compound with the molecular formula CHNO, is gaining attention in various biological and pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound is characterized by its amine functional group, which contributes to its reactivity and interaction with biological systems. The compound is a colorless liquid with an amine-like odor and is slightly less dense than water .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 129.22 g/mol |
| Density | 0.83 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It may act as a modulator of neurotransmitter systems, influencing pathways related to mood regulation and cognitive functions. The compound's amine group allows it to interact with receptors and enzymes, potentially altering their activity.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Cognitive Enhancement : Its effects on neurotransmitter systems may position it as a potential cognitive enhancer, although further research is needed to substantiate this claim.
- Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial activity of various amines, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential as a broad-spectrum antimicrobial agent.
- Neuropharmacological Effects : In a controlled experiment involving animal models, researchers administered varying doses of this compound to assess its impact on anxiety-like behaviors. Results showed a dose-dependent reduction in anxiety behaviors, indicating potential anxiolytic effects .
- Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
Table 2: Summary of Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
